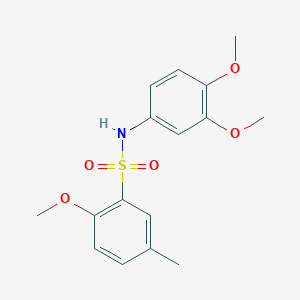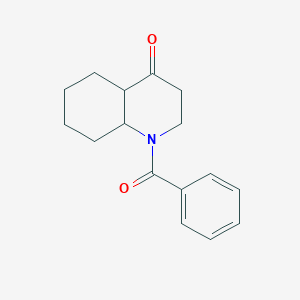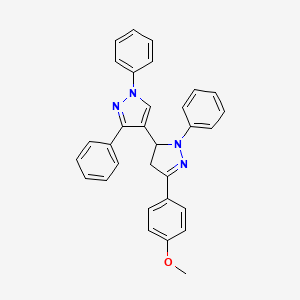
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound with potential use in scientific research. DMTS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to selectively inhibit CAIX by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and metastasis. In addition to its CAIX inhibitory activity, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its CAIX inhibitory and anti-inflammatory properties, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to exhibit antifungal activity and to inhibit the growth of certain bacteria. Furthermore, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows for specific inhibition of the enzyme without affecting other carbonic anhydrase isoforms. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential area of investigation is the development of more potent and selective CAIX inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. Additionally, further investigation into the anti-inflammatory and antifungal properties of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide could lead to the development of new therapeutic agents. Finally, the potential use of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide as an antioxidant and protective agent against oxidative stress warrants further investigation.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized by reacting 3,4-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and results in the formation of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit potential applications in scientific research. One of the primary uses of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis, making N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-14(21-3)16(9-11)23(18,19)17-12-6-8-13(20-2)15(10-12)22-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXKQUEFPTLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156921.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)

![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)



![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157021.png)
![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)